
1-(3-Nitrophenyl)cyclopentane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Nitrophenyl)cyclopentane-1-carbonitrile is an organic compound with the molecular formula C12H12N2O2 It is characterized by a cyclopentane ring substituted with a 3-nitrophenyl group and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)cyclopentane-1-carbonitrile can be synthesized through a multi-step process. One common method involves the nitration of cyclopentane-1-carbonitrile with nitric acid to introduce the nitro group at the 3-position of the phenyl ring. The reaction typically requires a solvent such as acetonitrile and is conducted under controlled temperature conditions to ensure the desired substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions: 1-(3-Nitrophenyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-(3-Aminophenyl)cyclopentane-1-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
科学研究应用
1-(3-Nitrophenyl)cyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1-(3-Nitrophenyl)cyclopentane-1-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects .
相似化合物的比较
1-(4-Nitrophenyl)cyclopentane-1-carbonitrile: Similar structure but with the nitro group at the 4-position.
1-(Cyanomethyl)cyclopentane-1-carbonitrile: Contains a cyanomethyl group instead of a nitrophenyl group.
Uniqueness: The 3-position nitro group allows for distinct substitution patterns and reactivity compared to other positional isomers .
属性
CAS 编号 |
1067192-37-3 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
1-(3-nitrophenyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C12H12N2O2/c13-9-12(6-1-2-7-12)10-4-3-5-11(8-10)14(15)16/h3-5,8H,1-2,6-7H2 |
InChI 键 |
YPDYQSUHBBLWDN-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(C#N)C2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


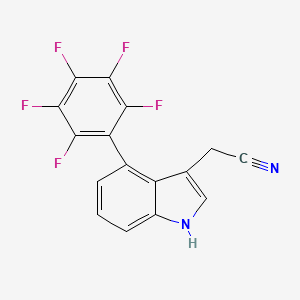
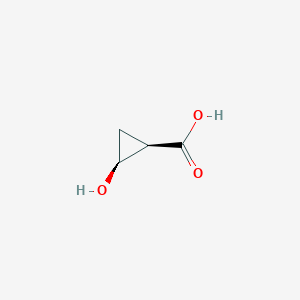
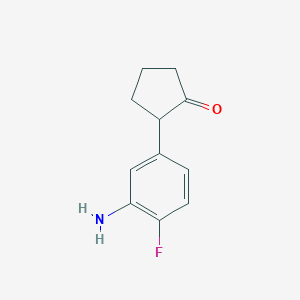
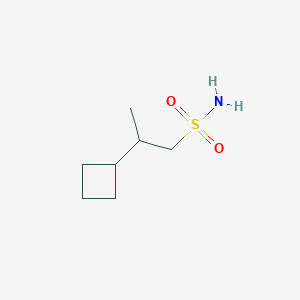
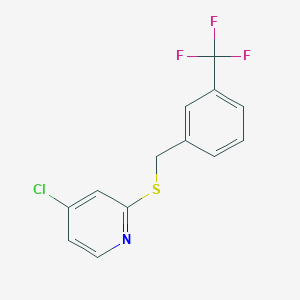
![1-(Trifluoromethyl)-6-azaspiro[2.5]octane](/img/structure/B15241875.png)
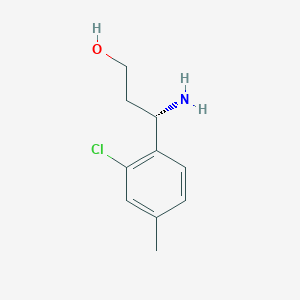
![2-(4-Bromophenyl)-5-(2-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15241888.png)
![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241896.png)
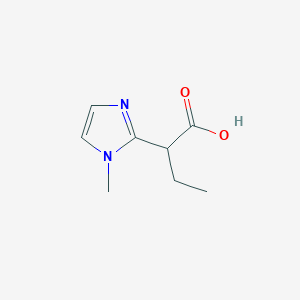
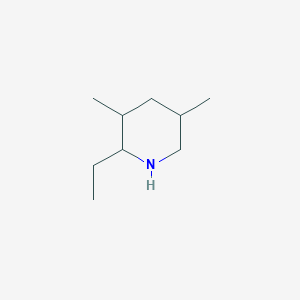
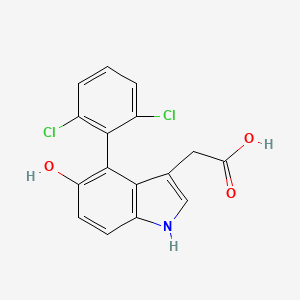
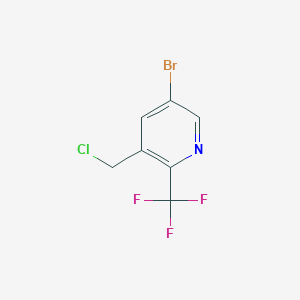
![N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15241921.png)
